Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenylpiperidines are chemical compounds with a phenyl moiety directly attached to piperidine . They have a variety of pharmacological effects, including morphine-like activity or other central nervous system effects . The specific compound you mentioned, Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate, is likely to have similar properties, but without specific studies or data, it’s hard to say for certain.
Scientific Research Applications
Synthesis and Structural Analysis
- Phenyl 4-((3-benzhydrylureido)methyl)piperidine-1-carboxylate and related compounds are often studied for their synthesis and structural characteristics. X-ray diffraction studies have been conducted to understand the absolute configurations and geometrical structures of similar compounds, aiding in the development of more effective derivatives (Peeters, Blaton, & De Ranter, 1994).
Medicinal Chemistry and Drug Development
- Compounds similar to this compound have been used in medicinal chemistry, particularly in the development of inhibitors targeting specific enzymes or receptors in cancer treatment (ロバート ヘンリー,ジェームズ, 2006).
- Piperidine derivatives have been evaluated for their potential as inhibitors in various biological processes, such as membrane-bound phospholipase A2 inhibition, which is significant for addressing cardiovascular diseases (Oinuma et al., 1991).
Antimicrobial and Antifungal Applications
- Some derivatives of this compound have been screened for their antimicrobial and antifungal activities, showing moderate to significant activity against various strains (Bodke & Sangapure, 2003), (Khalid et al., 2016).
Potential in Treating Tuberculosis
- Specific analogues of this compound have been studied for their activity against Mycobacterium tuberculosis, indicating their potential use in treating tuberculosis (Jeankumar et al., 2013).
Anti-Angiogenic and DNA Cleavage Studies
- Piperidine derivatives are also being explored for their anti-angiogenic properties and DNA cleavage abilities, which are critical in the development of novel anticancer therapies (Kambappa et al., 2017).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the system it interacts with. Phenylpiperidines have been associated with a variety of effects on the central nervous system , but without more specific information, it’s hard to say what the mechanism of action of this particular compound might be.
Properties
IUPAC Name |
phenyl 4-[(benzhydrylcarbamoylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29N3O3/c31-26(29-25(22-10-4-1-5-11-22)23-12-6-2-7-13-23)28-20-21-16-18-30(19-17-21)27(32)33-24-14-8-3-9-15-24/h1-15,21,25H,16-20H2,(H2,28,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLECIGPPXIRUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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